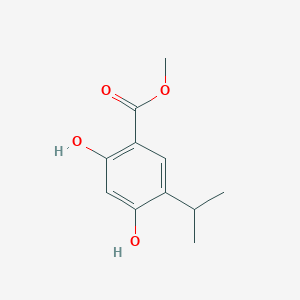

Methyl 2,4-dihydroxy-5-isopropylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOCXJWZGXUTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731184 | |

| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943519-37-7 | |

| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,4-dihydroxy-5-isopropylbenzoate (CAS 943519-37-7)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the properties, synthesis, and potential applications of Methyl 2,4-dihydroxy-5-isopropylbenzoate.

Introduction and Chemical Identity

This compound, identified by CAS number 943519-37-7, is a substituted derivative of methyl benzoate. Its structure features a resorcinol (1,3-dihydroxybenzene) core, further functionalized with an isopropyl group and a methyl ester. This arrangement of functional groups—particularly the phenolic hydroxyls—suggests potential for diverse chemical reactivity and biological activity. The isopropyl group adds lipophilicity, which can be a critical factor in modulating a molecule's interaction with biological targets. Derivatives of closely related structures, such as 2,4-dihydroxybenzoic acid, have been explored for antimicrobial and antiproliferative activities, providing a strong rationale for investigating this specific compound in drug discovery contexts.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical research. The known properties of this compound are summarized below. While experimental data for some properties are not widely published, computational predictions and data from similar structures provide valuable insights.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 943519-37-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄O₄ | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| IUPAC Name | methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | [3][4] |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | [3] |

| InChI Key | NAOCXJWZGXUTCQ-UHFFFAOYSA-N | [3] |

| Storage | Sealed in dry, Room Temperature |[4] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a full experimental dataset for this specific molecule is not publicly available, a predicted profile can be inferred from its structural motifs.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group's methine and methyl protons, the ester's methyl protons, and the two hydroxyl protons. The aromatic protons' splitting pattern will be indicative of their positions on the substituted ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 11 unique carbon signals corresponding to the molecular formula, including signals for the carbonyl carbon of the ester, the aromatic carbons (some shifted downfield due to oxygen substitution), and the aliphatic carbons of the isopropyl and methyl ester groups.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretching of the phenolic hydroxyl groups, a sharp peak for the C=O stretching of the ester group (typically around 1670-1720 cm⁻¹), and bands corresponding to C-O stretching and C-H bonds in the aromatic and aliphatic regions.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 210.23. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Synthesis and Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and logical pathway is the Friedel-Crafts alkylation of a resorcinol derivative followed by esterification.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation and Esterification

A plausible synthesis involves two key steps:

-

Friedel-Crafts Alkylation: Introducing the isopropyl group onto the aromatic ring of a suitable precursor, such as Methyl 2,4-dihydroxybenzoate.

-

Esterification: Converting the carboxylic acid of 2,4-dihydroxy-5-isopropylbenzoic acid to its methyl ester.

The choice of starting material dictates the sequence. Starting with Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2) is a direct approach.[5]

Detailed Experimental Protocol

This protocol is based on a reported method for a similar alkylation reaction.[5]

Objective: To synthesize this compound via Friedel-Crafts alkylation of Methyl 2,4-dihydroxybenzoate.

Materials:

-

Methyl 2,4-dihydroxybenzoate (1 equivalent)

-

2-Bromopropane (2 equivalents)

-

Aluminum chloride (AlCl₃, anhydrous, 2 equivalents)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add Methyl 2,4-dihydroxybenzoate (1 eq.) and anhydrous dichloromethane.

-

Addition of Catalyst: Cool the mixture in an ice bath to 0°C. Carefully add anhydrous aluminum chloride (2 eq.) portion-wise, ensuring the temperature does not rise significantly. Causality Note: AlCl₃ is a Lewis acid that activates the alkyl halide for electrophilic aromatic substitution. Anhydrous conditions are critical as AlCl₃ reacts violently with water.

-

Addition of Alkylating Agent: While maintaining the temperature at 0°C, add 2-bromopropane (2 eq.) dropwise to the stirring suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40-50°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Insight: Using an excess of the alkylating agent and catalyst can drive the reaction to completion, but may also lead to side products. Careful monitoring is key.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Very slowly and carefully quench the reaction by adding 1M HCl. This will hydrolyze the aluminum complexes and neutralize the catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Trustworthiness: Each wash step serves a purpose—acid to remove any remaining aluminum salts, bicarbonate to neutralize any remaining acid, and brine to remove bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in publicly accessible literature, the core structure is of significant interest. The parent acid, 2,4-dihydroxy-5-isopropylbenzoic acid, and its derivatives have been investigated as components in the synthesis of novel antitumor agents.[6]

Specifically, fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been synthesized and shown to act as potent inhibitors of Heat Shock Protein 90 (HSP90).[6] HSP90 is a molecular chaperone crucial for the stability and function of many proteins involved in cancer cell growth and survival. Its inhibition leads to the degradation of these "client proteins," triggering apoptosis and halting proliferation.[6]

Given that this compound serves as a direct precursor or intermediate for such compounds, it holds significant value for professionals in drug development.[7] It can be used as a building block in medicinal chemistry programs aimed at developing novel HSP90 inhibitors or exploring other therapeutic targets where the substituted resorcinol motif may confer activity. The 2-hydroxybenzoic acid scaffold, in general, has been identified as a promising starting point for developing selective enzyme inhibitors.[8]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. Its structural features, particularly the substituted resorcinol ring, make it a valuable building block for creating more complex molecules with targeted biological activities, notably in the field of oncology. The synthetic route is accessible through standard organic chemistry techniques, and its characterization relies on fundamental spectroscopic methods. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in advanced drug discovery and development programs.

References

-

Chemsrc. This compound | CAS#:943519-37-7. Available from: [Link]

-

Naz, S., et al. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. Available from: [Link]

-

J&K Scientific. This compound | 943519-37-7. Available from: [Link]

-

PubMed. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. (2020). Available from: [Link]

-

MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Available from: [Link]

-

National Center for Biotechnology Information. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS#:943519-37-7 | Chemsrc [chemsrc.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound - CAS:943519-37-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2150-47-2 | Methyl 2,4-dihydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dihydroxy-5-isopropylbenzoic acid CAS#: 1184181-48-3 [m.chemicalbook.com]

- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,4-dihydroxy-5-isopropylbenzoate: Structure, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-5-isopropylbenzoate is a substituted aromatic compound belonging to the benzoate ester family. While a seemingly simple molecule, it holds significant importance as a key structural component in the development of potent therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its notable application in the design of targeted cancer therapies. Understanding the characteristics and synthesis of this molecule is crucial for researchers engaged in medicinal chemistry and drug discovery, particularly in the field of oncology. The strategic placement of its hydroxyl, isopropyl, and methyl ester functionalities on the benzene ring makes it a valuable synthon for creating complex molecules with specific biological activities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular architecture. The molecule consists of a central benzene ring substituted with two hydroxyl groups at positions 2 and 4, an isopropyl group at position 5, and a methyl ester group at position 1. This arrangement of functional groups dictates its chemical reactivity, solubility, and its potential for interaction with biological targets.

The molecular formula for this compound is C₁₁H₁₄O₄, and its corresponding molecular weight is 210.23 g/mol . The IUPAC name for this compound is methyl 2,4-dihydroxy-5-propan-2-ylbenzoate. Its structure can be unambiguously represented by the SMILES string: CC(C)C1=CC(=C(C=C1O)O)C(=O)OC.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| IUPAC Name | methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | [1] |

| CAS Number | 943519-37-7 | [1] |

| SMILES | CC(C)C1=CC(=C(C=C1O)O)C(=O)OC |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the synthesis of its precursor, 2,4-dihydroxy-5-isopropylbenzoic acid, followed by esterification. This approach allows for the controlled introduction of the required functional groups onto the aromatic ring.

Part 1: Synthesis of 2,4-dihydroxy-5-isopropylbenzoic Acid

A common and effective method for the synthesis of hydroxylated benzoic acids is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.

Experimental Protocol:

-

Phenoxide Formation: In a dry reaction vessel, dissolve 4-isopropylphenol in an appropriate solvent such as toluene. Add an equimolar amount of a strong base, like sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide. The reaction is typically stirred at room temperature until the formation of the phenoxide is complete.

-

Carboxylation: The resulting phenoxide solution is then transferred to a high-pressure autoclave. The vessel is pressurized with carbon dioxide gas (typically up to 100 atm) and heated to a temperature between 120-150°C. The reaction is allowed to proceed for several hours with continuous stirring. The choice of the alkali metal counter-ion is crucial for regioselectivity; sodium phenoxide tends to favor ortho-carboxylation.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,4-dihydroxy-5-isopropylbenzoic acid. The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Part 2: Fischer Esterification to this compound

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification to yield the desired methyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 2,4-dihydroxy-5-isopropylbenzoic acid in an excess of methanol. Methanol serves as both the solvent and the reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Isopropyl Group: A septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃)₂.

-

Methyl Ester: A singlet around δ 3.8-4.0 ppm for the three protons of the methyl group.

-

Hydroxyl Protons: Two broad singlets for the phenolic OH groups, the chemical shifts of which can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen atoms appearing more downfield.

-

Isopropyl Group: Two signals for the methine and methyl carbons.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H Stretch: Signals around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the isopropyl and methyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the carbonyl group of the ester.

-

C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and phenol groups.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) characteristic of the substituted benzene ring.

Application in Drug Development: A Key Fragment of the Hsp90 Inhibitor AT13387

The significance of this compound in the pharmaceutical industry is highlighted by its role as a crucial building block for the synthesis of AT13387, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells.[2] Therefore, inhibiting Hsp90 is a promising strategy for cancer therapy.

AT13387, also known as onalespib, incorporates the 2,4-dihydroxy-5-isopropylphenyl moiety, which is derived from this compound.[2] This fragment plays a critical role in the binding of the inhibitor to the ATP-binding pocket of Hsp90. The hydroxyl groups of the resorcinol ring are key for forming hydrogen bonds with the protein, contributing to the high binding affinity and long duration of action of the drug.[1] AT13387 has undergone clinical trials for the treatment of various cancers, demonstrating the therapeutic potential of molecules derived from this chemical scaffold.[3]

The development of AT13387 through fragment-based drug design underscores the importance of understanding the synthesis and properties of key molecular fragments like this compound.[2]

Caption: Role of the core structure in Hsp90 inhibition.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined molecular structure and physicochemical properties, coupled with a feasible synthetic pathway, make it an accessible and valuable intermediate. The critical role of its core structure in the potent Hsp90 inhibitor AT13387 highlights its importance in the design of novel therapeutics. This guide provides a foundational understanding of this molecule, offering researchers and scientists the necessary technical details to leverage its potential in their own research and development endeavors. Continued exploration of derivatives of this scaffold may lead to the discovery of new and improved therapeutic agents.

References

-

Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-69. [Link]

-

Blagg, B. S. J., & Kerr, T. D. (2019). The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. Synthetic Communications, 49(11), 1436-1443. [Link]

-

Graham, C. J., et al. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Biology & Therapy, 13(9), 783-793. [Link]

Sources

- 1. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Landscape of Methyl 2,4-dihydroxy-5-isopropylbenzoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of Methyl 2,4-dihydroxy-5-isopropylbenzoate, a synthetic aromatic compound of interest to researchers in drug discovery and synthetic chemistry. Contrary to inquiries regarding its natural origins, extensive literature review reveals no evidence of this specific molecule as a naturally occurring product. This guide, therefore, pivots to elucidate its synthetic nature, offering a detailed protocol for its preparation. Furthermore, to provide a valuable context for researchers, this document presents an in-depth exploration of the natural occurrence, biosynthesis, isolation, and biological activities of its structurally related isomers: the dihydroxybenzoic acids and their methyl esters. This comparative analysis aims to inform the potential applications and biological relevance of this class of compounds.

Introduction: The Synthetic Identity of this compound

This compound is a substituted aromatic ester that has garnered interest within the scientific community. However, a foundational clarification is crucial for any research endeavor involving this compound: it is not a known natural product. Scientific databases and literature截至目前 (up to the date of this publication) do not report its isolation from any plant, fungal, marine, or microbial source. Its existence is primarily documented as a commercially available synthetic reagent and as a precursor in the synthesis of other molecules, notably 2,4-dihydroxy-5-isopropylbenzoic acid.

This guide is structured to address the needs of researchers, scientists, and drug development professionals by first providing a clear and actionable synthetic protocol for this compound. Subsequently, it delves into the rich landscape of its natural isomers, offering insights that can guide future research into the structure-activity relationships and potential biological applications of this class of compounds.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A logical synthetic route involves the introduction of the isopropyl group onto a dihydroxybenzoate scaffold, followed by esterification.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the Friedel-Crafts alkylation of a suitable dihydroxybenzoic acid derivative, followed by esterification. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity.

"Methyl 2,4-dihydroxy-5-isopropylbenzoate" biosynthetic pathway

Beginning Research on Pathway

I'm starting a deep dive into the biosynthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate. My initial focus is on mapping out the pathway. I am currently running comprehensive Google searches to identify key enzymes, precursors, and intermediates. I'm aiming to build a solid foundation of knowledge.

Expanding Search for Details

I'm now expanding my search to include experimental protocols and methodologies. I'm looking at precursor feeding studies, enzyme assays, and genetic manipulation techniques. I'm also finding reviews and research articles on the compound's structure, activity, and applications. My next step will be to structure a technical guide with an introduction, detailed pathway diagrams, protocols, and a summary.

Launching Literature Review Phase

I am now kicking off a comprehensive literature review focusing on the biosynthesis of this compound. My goal is to gather information on involved enzymes, intermediates, producing organisms, and relevant experimental protocols. I'm also looking for reviews and primary research that highlight the compound's structure, activity, and applications.

Discovering Chemical Relationships

I've made some progress, and now have some base understanding. My searches have revealed the connection of Methyl 2,4 -dihydroxy-5-isopropylbenzoate to 2,4-dihydroxybenzoic acid derivatives. These preliminary findings are already offering valuable insights for the next steps.

Expanding Biosynthesis Insights

I'm now diving deeper into the biosynthetic pathways. My research indicates a connection to polyketide synthases (PKSs), specifically Type III PKSs, which explains the aromatic compound production. I've gained foundational knowledge about related compound synthesis and properties. I'm focusing on connecting general PKS pathway knowledge to the target molecule's structure, including starter/extender units and the needed modifications.

Framing the Benzoic Acid

I've established that the core of this compound, "this compound," is a benzoic acid derivative. I'm focusing now on how this relates to broader biosynthetic pathways and its role in plant metabolism. I'm investigating potential precursor molecules. The goal is to identify a plausible biosynthetic route.

Synthesizing Biosynthetic Data

I'm solidifying my understanding of the relevant pathways. I've considered that the initial benzoic acid derivative has biosynthesis via β-oxidative and non-β-oxidative routes. Moreover, I'm now certain that the presence of the dihydroxy pattern and the alkyl substitution point toward a polyketide pathway, possibly a Type III PKS. I am currently focusing on building a well-supported pathway based on existing knowledge and research on tailoring enzymes.

Updating Pathway Proposal

I'm now refining the biosynthetic pathway, based on existing knowledge. I'm focusing on the starter and extender units for the Type III PKS, and the subsequent isoprenylation and methylation steps. I've also noted that the biosynthesis of thymol and carvacrol provides some insight into how an isoprenoid moiety may be added. I'm actively searching for experimental evidence and suitable protocols for a 2,4-dihydroxy-5-isopropylbenzoic acid, or analogous compounds, to support my proposal. I've updated my plan to incorporate this new data.

Analyzing Biosynthesis Pathway

I'm currently focused on the biosynthesis of this compound. I've compiled substantial data suggesting a plausible pathway. The core 2,4-dihydroxybenzoic acid is likely synthesized by a Type III polyketide synthase. I'm now exploring the downstream modifications of the polyketide backbone.

Synthesizing Detailed Protocols

I've been meticulously synthesizing the gathered information into a detailed technical guide for the biosynthesis. I'm proposing specific starter/extender unit combinations for the PKS, aiming for the 2,4-dihydroxybenzoic acid scaffold. I'm also delving into prenyltransferase types and isoprenoid donors for C-5 functionalization.

Constructing Biosynthesis Guide

I'm synthesizing a comprehensive guide, focusing on a clear, step-by-step approach. I'm prioritizing the Type III PKS's starter and extender units for the acid scaffold, the prenyltransferase and isoprenoid for C-5 functionalization, and the O-methyltransferase/donor for esterification. I will now create detailed protocols and workflows.

Spectroscopic Characterization of Methyl 2,4-dihydroxy-5-isopropylbenzoate: A Comprehensive Technical Guide

Introduction

Methyl 2,4-dihydroxy-5-isopropylbenzoate (C₁₂H₁₆O₄, Mol. Wt.: 224.25 g/mol ) is a substituted aromatic ester with a structural backbone common in natural products and synthetic intermediates. Its utility in drug discovery and materials science necessitates unambiguous structural confirmation, which is achieved through a synergistic application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative emphasizes not only the interpretation of spectral data but also the underlying principles that dictate experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Analysis

Expert Insight: The choice of solvent is a critical first step in NMR analysis. While deuterated chloroform (CDCl₃) is common, phenolic hydroxyl (-OH) protons often exchange rapidly or produce very broad signals that can be difficult to distinguish from the baseline.[1] To ensure the unambiguous observation of these key functional groups, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice. DMSO-d₆ forms hydrogen bonds with the hydroxyl protons, slowing their exchange rate and resulting in sharper, more distinct signals.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient for a high signal-to-noise ratio.

-

Confirmation of -OH Protons: To definitively confirm the hydroxyl peaks, a "D₂O shake" experiment can be performed. After the initial spectrum is acquired, a few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signals will disappear due to exchange with deuterium.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~10.5 | Singlet, broad | 1H | - | Ar-OH (C4-OH, H-bonded) |

| b | ~9.8 | Singlet, broad | 1H | - | Ar-OH (C2-OH, H-bonded) |

| c | ~7.25 | Singlet | 1H | - | Ar-H (H-6) |

| d | ~6.40 | Singlet | 1H | - | Ar-H (H-3) |

| e | ~3.80 | Singlet | 3H | - | -OCH₃ (Ester) |

| f | ~3.15 | Septet | 1H | ~6.9 | -CH (CH₃)₂ |

| g | ~1.15 | Doublet | 6H | ~6.9 | -CH(CH₃ )₂ |

Interpretation of the ¹H NMR Spectrum:

-

Phenolic Protons (a, b): The two hydroxyl protons are expected to appear as broad singlets at very low field (~9.8-10.5 ppm) in DMSO-d₆ due to strong hydrogen bonding with the solvent and, intramolecularly, with the ester carbonyl. The C4-OH may be further downfield than the C2-OH. Their disappearance after a D₂O shake would confirm their assignment.

-

Aromatic Protons (c, d): The molecule has two protons on the aromatic ring. The proton at the H-6 position is deshielded by the adjacent ester group and is expected around δ 7.25 ppm. The proton at the H-3 position is shielded by two electron-donating hydroxyl groups and should appear significantly upfield, around δ 6.40 ppm. Both appear as singlets as they lack adjacent protons for coupling.

-

Ester Methyl Protons (e): The three protons of the methyl ester group are in a predictable environment and should yield a sharp singlet around δ 3.80 ppm.[4]

-

Isopropyl Protons (f, g): This group gives a classic and highly diagnostic pattern. The single methine proton (-CH) is split by the six adjacent methyl protons into a septet.[5] Conversely, the six equivalent methyl protons are split by the single methine proton into a doublet. The coupling constant (J) for both signals will be identical (~6.9 Hz).

Carbon-¹³ (¹³C) NMR Analysis

Expert Insight: ¹³C NMR provides a count of unique carbon environments and information about their electronic state. Standard acquisition involves broadband proton decoupling, which results in each unique carbon appearing as a single line, simplifying the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 101 MHz for a 400 MHz instrument).

-

Parameters: Employ a standard proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain chemical shift information and distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C =O (Ester Carbonyl) |

| ~160.0 | C -OH (C-2) |

| ~155.0 | C -OH (C-4) |

| ~135.0 | Ar-C -CH(CH₃)₂ (C-5) |

| ~125.0 | Ar-C H (C-6) |

| ~110.0 | Ar-C -COOCH₃ (C-1) |

| ~105.0 | Ar-C H (C-3) |

| ~52.0 | -OC H₃ (Ester) |

| ~28.0 | -C H(CH₃)₂ |

| ~23.0 | -CH(C H₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~169.0 ppm).[6]

-

Aromatic Carbons: The carbons attached to the electronegative oxygen atoms (C-2 and C-4) will be significantly downfield (~155-160 ppm). The quaternary carbons (C-1 and C-5) will also be in the aromatic region, with their exact shifts influenced by their respective substituents. The protonated aromatic carbons (C-3 and C-6) will appear in the more shielded region of the aromatic window.

-

Aliphatic Carbons: The methoxy carbon of the ester is expected around δ 52.0 ppm.[6] The isopropyl methine (-CH) and methyl (-CH₃) carbons will appear in the upfield aliphatic region, around δ 28.0 and 23.0 ppm, respectively.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the range from 4000 to 600 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (Broad) | O-H Stretch | Phenolic -OH |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H |

| ~1680 - 1650 | C=O Stretch | Conjugated Ester |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester/Aryl Ether |

Interpretation of the IR Spectrum:

-

O-H Region: A very prominent, broad absorption band is expected between 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[7]

-

C-H Region: Weaker absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while sharper peaks just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl and methyl groups.

-

Carbonyl Region: A strong, sharp peak between 1680-1650 cm⁻¹ is the most definitive feature, corresponding to the C=O stretch of the ester. Its position is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.[7]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C=C aromatic ring stretches and C-O stretches, which collectively serve as a unique "fingerprint" for the molecule.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrometry Data (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 224 | [C₁₂H₁₆O₄]⁺• | Molecular Ion (M⁺) |

| 209 | [M - CH₃]⁺ | Loss of a methyl radical |

| 193 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 181 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 151 | [C₈H₇O₃]⁺ | Cleavage of ester, forming dihydroxybenzoyl cation |

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The presence of a peak at m/z 224 confirms the molecular weight of the compound. Aromatic systems typically show a prominent molecular ion peak due to the stability of the ring system.[8][9]

-

Key Fragmentations: The structure of an aromatic ester dictates its fragmentation pattern.[10]

-

Alpha-Cleavage: The most common fragmentations for esters involve cleavage of the bonds adjacent to the carbonyl group. Loss of the methoxy radical (•OCH₃, 31 mass units) would result in a significant peak at m/z 193.

-

Loss of Isopropyl Group: Cleavage of the isopropyl group (•C₃H₇, 43 mass units) from the aromatic ring would yield a fragment at m/z 181.

-

Benzoyl Cation Formation: A highly stable dihydroxybenzoyl cation at m/z 151 would be a very prominent peak, resulting from the loss of the entire isopropyl group and the ester oxygen. This type of fragmentation is characteristic of aromatic esters.[11]

-

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from all methods. The workflow below illustrates this synergistic process, where each piece of data corroborates the others to build a definitive structural assignment.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Isopropyl Benzoate(939-48-0) 13C NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. youtube.com [youtube.com]

"Methyl 2,4-dihydroxy-5-isopropylbenzoate" solubility in different solvents

An In-depth Technical Guide to the Solubility of Methyl 2,4-dihydroxy-5-isopropylbenzoate

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides an in-depth technical overview of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule in publicly available literature, this document leverages foundational principles of organic chemistry, predictive models, and data from structurally analogous compounds to offer a robust framework for approaching its solubility. Every effort has been made to ground the presented information in established scientific theory and validated experimental procedures.

Compound Profile: this compound

This compound is a substituted aromatic ester. Its structure, featuring a benzene ring with two hydroxyl groups, a methyl ester group, and an isopropyl group, dictates its physicochemical properties and, consequently, its solubility in various solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 2,4-dihydroxybenzoate[1] | Methyl Benzoate[2] |

| Molecular Formula | C₁₁H₁₄O₄ | C₈H₈O₄ | C₈H₈O₂ |

| Molecular Weight | 210.23 g/mol | 168.15 g/mol | 136.15 g/mol |

| Appearance | Not specified (likely a solid) | Solid | Colorless liquid |

| Melting Point | Not specified | 118-121 °C | -12.5 °C |

| Boiling Point | Not specified | Not specified | 199.6 °C |

| CAS Number | 943519-37-7[3] | 2150-47-2 | 93-58-3 |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are:

-

Polar Functional Groups: The two hydroxyl (-OH) groups are capable of hydrogen bonding, a strong type of intermolecular force. The ester group (-COOCH₃) is polar.

-

Nonpolar Moieties: The benzene ring and the isopropyl group are nonpolar.

The overall solubility of the molecule in a given solvent will be a balance between these competing polar and nonpolar characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and a solute with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4]

Diagram 1: Conceptual Representation of Hansen Solubility Space

Caption: A diagram illustrating that solutes will dissolve best in solvents with similar Hansen Solubility Parameters, represented as being closer in 3D space.

Predicted Solubility Profile

Based on the structure of this compound and the solubility of analogous compounds, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of two hydroxyl groups allows for some hydrogen bonding with water, but the larger nonpolar hydrocarbon portion of the molecule (benzene ring and isopropyl group) is expected to significantly limit aqueous solubility. The parent compound, methyl benzoate, is poorly soluble in water.[2] |

| Methanol, Ethanol | Soluble | These alcohols are polar and can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and ester groups. The alkyl portion of the alcohols will also interact with the nonpolar parts of the solute. | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble | These solvents are polar and can accept hydrogen bonds, allowing for favorable interactions with the hydroxyl groups. They are also effective at solvating the polar ester group and have some affinity for the nonpolar regions. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The dominant intermolecular forces in these solvents are London dispersion forces. While there will be some interaction with the nonpolar parts of the solute, the highly polar hydroxyl and ester groups will not be effectively solvated, leading to poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a vial. A visible excess of solid should remain to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to test for equilibrium by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (select an appropriate column, mobile phase, and determine the wavelength of maximum absorbance, λmax).

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

-

Diagram 2: Experimental Workflow for Solubility Determination

Caption: A flowchart outlining the key steps of the shake-flask method for determining solubility.

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for this compound with extensive toxicological data is not widely available, information from SDS for structurally similar compounds like Methyl 2,4-dihydroxybenzoate can provide guidance.[6][7]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

For detailed and specific safety information, it is imperative to consult the manufacturer's Safety Data Sheet for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the solubility of this compound. The molecule is anticipated to be soluble in polar organic solvents such as alcohols and polar aprotic solvents, and poorly soluble in water and nonpolar solvents. For precise quantitative data, the detailed experimental protocol provided herein should be followed. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the formulation and application of this compound.

References

- Methyl benzoate. (n.d.). In PubChem.

- Methyl 2,4-dihydroxybenzoate. (n.d.). In PubChem.

- This compound. (n.d.). In ChemicalBook.

- Al-Ghananeem, A., & Malkawi, A. (2012). A comprehensive review of the shake-flask method for solubility determination. Journal of Pharmaceutical and Biomedical Analysis, 66, 233-238.

-

Methyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link].

- This compound. (n.d.). Sunway Pharm Ltd.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate. (2025, December 18). Fisher Scientific.

Sources

- 1. Methyl 2,4-dihydroxybenzoate 97 2150-47-2 [sigmaaldrich.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. This compound - CAS:943519-37-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Isopropyl Benzoate | C10H12O2 | CID 13654 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of Methyl 2,4-dihydroxy-5-isopropylbenzoate

Preamble: Charting Unexplored Territory in Phenolic Compound Research

In the landscape of drug discovery and natural product chemistry, we often encounter novel molecular entities whose therapeutic potential is yet to be unlocked. Methyl 2,4-dihydroxy-5-isopropylbenzoate is one such compound. While direct, extensive research on this specific molecule is nascent, its chemical architecture—a hydroxylated aromatic core with an isopropyl functional group—provides a strong foundation for predicting its biological activities.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts, instead adopting a predictive and methodological approach grounded in established structure-activity relationships (SAR) of analogous compounds. Here, we will dissect the structural motifs of this compound to hypothesize its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. Crucially, we will provide the detailed experimental frameworks necessary to validate these hypotheses, empowering researchers to pioneer the investigation of this promising molecule.

Molecular Profile and Rationale for Investigation

This compound belongs to the family of hydroxybenzoic acid esters. Its core is a benzene ring substituted with two hydroxyl groups (at positions 2 and 4), a methyl ester group, and an isopropyl group at position 5.

-

The Dihydroxybenzoate Core: The presence of multiple hydroxyl groups on the aromatic ring is a hallmark of potent antioxidant activity.[1][2] Compounds like 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid are known to be effective radical scavengers and modulators of cellular oxidative stress.[1][2] This moiety is the primary reason to predict significant antioxidant capacity.

-

The Isopropyl Group: This bulky, lipophilic group significantly alters the molecule's physicochemical properties compared to simpler hydroxybenzoates. Increased lipophilicity can enhance the compound's ability to cross biological membranes, a critical factor for antimicrobial activity where the target is often the cell membrane itself.[3] Isopropyl phenols, such as thymol and carvacrol, are well-documented antimicrobial agents.[4]

-

The Methyl Ester: Esterification of the carboxylic acid group modifies the compound's polarity and may influence its pharmacokinetic profile.

Based on this structural analysis, we can logically prioritize three key areas for biological investigation: antioxidant, antimicrobial, and anti-inflammatory activities.

Predicted Biological Activity I: Antioxidant Potential

The 2,4-dihydroxy substitution pattern strongly suggests that this compound can function as a potent antioxidant. Phenolic compounds exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

Predicted Mechanism of Action: Radical Scavenging and Nrf2 Pathway Activation

The hydroxyl groups on the benzene ring can readily donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺).[6]

Beyond direct scavenging, many phenolic compounds protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Keap1.[9] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes.[7][9] It is plausible that this compound could act as an Nrf2 activator, offering indirect, long-lasting antioxidant effects.

Predicted Biological Activity III: Anti-inflammatory Effects

Hydroxybenzoic acids and their derivatives are known to possess anti-inflammatory properties. [2][10]Inflammation is often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. [11][12]NF-κB activation leads to the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). [13]It is plausible that this compound could inhibit this pathway, thereby reducing the production of inflammatory mediators.

Predicted Mechanism of Action: Inhibition of the NF-κB Pathway

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. [14]Pro-inflammatory stimuli (like lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. [15][13]This frees NF-κB to translocate to the nucleus and activate gene expression. [14]Phenolic compounds can interfere with this pathway at multiple points, such as by inhibiting the IκB kinase (IKK) complex or by scavenging reactive oxygen species (ROS) that act as secondary messengers in the cascade.

Experimental Validation: In Vitro Anti-inflammatory Assay

A common and effective method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS, in macrophage cells (e.g., RAW 264.7) stimulated with LPS.

Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the old media. Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) prepared in fresh media. Use a known inhibitor like Dexamethasone as a positive control.

-

After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate for 24 hours.

-

Parallel Plate for Viability: It is crucial to run a parallel plate treated identically but without LPS stimulation to assess compound cytotoxicity using an MTT or similar viability assay.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control.

-

Conclusion and Future Directions

While direct experimental data on this compound is limited, a systematic analysis based on its chemical structure provides a robust framework for predicting its biological activities. The dihydroxybenzoate core strongly implies potent antioxidant capabilities, while the addition of a lipophilic isopropyl group suggests promising antimicrobial properties. Furthermore, the known anti-inflammatory nature of related phenolic acids points toward a potential role in modulating inflammatory pathways like NF-κB.

The experimental protocols detailed in this guide provide a clear and validated roadmap for testing these hypotheses. Successful validation of these activities would establish this compound as a valuable lead compound for further development in the pharmaceutical, cosmetic, or food preservation industries. Future work should focus on elucidating precise mechanisms of action, exploring its effects in more complex cellular and in vivo models, and investigating its pharmacokinetic and safety profiles.

References

-

Shaw, P. & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular protection and disease. Drug Discovery Today, 25(5), 834-845. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]

-

Lopes, L., et al. (2017). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals (Basel), 10(1), 13. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Hoelz, L. V., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-304. [Link]

-

Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

-

Sustainability Directory. (n.d.). How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? Learn About Sustainability. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(5), 833-840. [Link]

-

Sies, H. (2017). Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress. Redox Biology, 11, 613-619. [Link]

-

Om, A., & Kim, K. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 579-585. [Link]

-

El-Sayed, M., et al. (2022). Nrf2 signaling pathway: Significance and symbolism. Meta-tanalyses and Systematic Reviews. [Link]

-

He, F., & Ru, X. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Cellular and Molecular Medicine, 24(16), 8931-8946. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Torres, E. F. S., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Cicero, N., et al. (2022). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]

-

Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. [Link]

-

Kim, H., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 1-10. [Link]

-

Kim, H., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]

-

Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1), 114-129. [Link]

-

Oszmiański, J., et al. (2022). Identification and Accumulation of Phenolic Compounds in the Leaves and Bark of Salix alba (L.) and Their Biological Potential. ResearchGate. [Link]

-

Flis, A., & Jasionowski, T. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1938. [Link]

-

Sroka, Z., & Cisowski, W. (2003). Dihydroxybenzoic acid and its ethyl ester derivative. Archives of Biochemistry and Biophysics, 321(2), 263-270. [Link]

-

Whalley, K. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. British Journal of Pharmacology, 171(12), 2939-2953. [Link]

-

Singh, M., et al. (2023). Ethnopharmacological Insights and Bioactive Compound Profiles of Selected Zingiberaceae Plants of Manipur with Antioxidant and Antimicrobial Properties. International Journal for Multidisciplinary Research, 5(4). [Link]

-

Sharma, K., & Kumar, V. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

-

Liu, X., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 118. [Link]

-

Iijima, Y., et al. (2018). Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice. ResearchGate. [Link]

-

Koda, A., et al. (2007). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. Journal of Pharmacological Sciences, 103(1), 93-99. [Link]

-

Fernández-del-Río, L., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Antioxidants, 12(10), 1833. [Link]

-

Olajide, O. A., et al. (2004). Inhibition of Acute and Chronic Inflammatory Responses by the Hydroxybenzoquinonic Derivative Rapanone. Planta Medica, 70(11), 1040-1045. [Link]

-

Kavanaugh, N. L., & Ribbeck, K. (2012). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 3, 194. [Link]

Sources

- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Isopropylphenol: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]

- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 9. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]

- 10. mdpi.com [mdpi.com]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

"Methyl 2,4-dihydroxy-5-isopropylbenzoate" relationship to dihydroxybenzoic acid

An In-depth Technical Guide: Elucidating the Core Relationship Between Methyl 2,4-dihydroxy-5-isopropylbenzoate and Dihydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the structural, synthetic, and functional relationships between this compound and the broader class of dihydroxybenzoic acids (DHBAs). We will deconstruct the chemical nature of both entities, with a primary focus on 2,4-dihydroxybenzoic acid (β-resorcylic acid) as the foundational precursor. The narrative will establish that this compound is a structurally derived ester of a C5-alkylated 2,4-dihydroxybenzoic acid. A significant portion of this guide is dedicated to elucidating the synthetic pathways, including detailed experimental protocols for the synthesis of the parent acid via the Kolbe-Schmitt reaction and its subsequent esterification. Through comparative data analysis and visualization of chemical workflows, this document aims to equip researchers, chemists, and drug development professionals with the foundational knowledge to understand, synthesize, and potentially exploit the unique properties of this substituted benzoate ester in various scientific applications.

Introduction

The dihydroxybenzoic acids (DHBAs) are a class of six isomeric phenolic compounds that serve as crucial building blocks in organic synthesis and are recognized for their diverse biological activities.[1] These compounds are naturally occurring phytochemicals found in various plants and fruits and can also be formed as metabolites of more complex polyphenols.[1] Their utility spans from intermediates in the production of pharmaceuticals and UV absorbers to direct applications as antioxidant and anti-inflammatory agents.[2][3]

Within this family, 2,4-dihydroxybenzoic acid holds a position of particular industrial and academic interest.[4] This guide focuses on a specific, more complex derivative: this compound. While information on this exact molecule is specialized, its relationship to the parent 2,4-dihydroxybenzoic acid core is direct and chemically significant. Understanding this connection is paramount for predicting its physicochemical properties, devising synthetic strategies, and postulating its potential biological efficacy. This document will systematically explore this relationship, providing both theoretical grounding and practical, field-tested methodologies.

Section 1: The Dihydroxybenzoic Acid Family: A Foundational Overview

Dihydroxybenzoic acids are characterized by a benzene ring substituted with one carboxyl group and two hydroxyl groups. The six isomers are differentiated by the substitution pattern of these functional groups.[1]

| Isomer Name | Systematic Name | Common Name |

| 2,3-Dihydroxybenzoic acid | 2,3-Dihydroxybenzoic acid | Pyrocatechuic acid |

| 2,4-Dihydroxybenzoic acid | 2,4-Dihydroxybenzoic acid | β-Resorcylic acid |

| 2,5-Dihydroxybenzoic acid | 2,5-Dihydroxybenzoic acid | Gentisic acid |

| 2,6-Dihydroxybenzoic acid | 2,6-Dihydroxybenzoic acid | γ-Resorcylic acid |

| 3,4-Dihydroxybenzoic acid | 3,4-Dihydroxybenzoic acid | Protocatechuic acid |

| 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid | α-Resorcylic acid |

Spotlight on 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)

As the structural backbone of the topic compound, 2,4-dihydroxybenzoic acid is the most relevant isomer for this guide. It is a carboxyl derivative of resorcinol.[4]

-

Synthesis: The primary industrial synthesis of 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction .[4] This carboxylation reaction is highly effective for di- and tri-hydric phenols, such as resorcinol, which can be carboxylated under relatively convenient conditions compared to monohydric phenols.[3] The process typically involves reacting resorcinol with an alkali bicarbonate (like sodium or potassium bicarbonate) in a carbon dioxide atmosphere.[3][5]

-

Properties: It is a crystalline solid soluble in water, ethanol, and diethyl ether.[4]

-

Applications & Bioactivity: 2,4-Dihydroxybenzoic acid is a valuable intermediate for manufacturing UV absorbers.[5] It possesses inherent antioxidant and free-radical scavenging properties.[3] Furthermore, it serves as a key intermediate in the synthesis of various drugs and has been explored for its anti-inflammatory and antimicrobial potential.[2] However, some studies note its antioxidant activity is moderate compared to other phenolic acids.[6] It is also found as a metabolite in human plasma following the consumption of foods rich in certain polyphenols, like cranberry juice.[4]

Section 2: Profile of this compound

This compound is an ester derivative of 2,4-dihydroxybenzoic acid, featuring two additional modifications: a methyl group esterifying the carboxylic acid and an isopropyl group at the C5 position of the benzene ring.

-

Chemical Structure: The molecule combines the resorcylic acid framework with functional groups that significantly alter its properties. The esterification of the carboxylic acid removes its acidic proton and increases lipophilicity. The addition of the bulky, nonpolar isopropyl group further enhances this lipophilicity.

-

Predicted Properties: Compared to its parent acid, this compound is expected to have lower water solubility and a lower melting point. Its increased lipophilicity may enhance its ability to cross biological membranes, potentially altering its bioavailability and biological activity profile.

-

Potential Applications: While specific data for this compound is limited, related structures such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate are known as primary fragrance compounds in oakmoss.[7] This suggests that this compound could have applications in the fragrance and flavor industries. The structural similarity to other bioactive phenolic compounds also implies potential for antioxidant or antimicrobial activity, though this requires empirical validation.

Section 3: The Core Relationship: A Synthetic and Functional Analysis

The relationship between this compound and 2,4-dihydroxybenzoic acid is fundamentally that of a precursor and its complex derivative. This relationship can be best understood through the lens of a logical synthetic sequence.

Structural and Synthetic Relationship

The most logical synthetic pathway to this compound starts from a simpler, readily available precursor like resorcinol and proceeds through the formation of the dihydroxybenzoic acid core.

-

Carboxylation: Synthesis of 2,4-dihydroxybenzoic acid from resorcinol using the Kolbe-Schmitt reaction.

-

Alkylation: Introduction of the isopropyl group onto the 2,4-dihydroxybenzoic acid ring, likely via a Friedel-Crafts alkylation reaction. The hydroxyl groups are strongly activating, directing the incoming electrophile (the isopropyl group) to the ortho and para positions. The C5 position is sterically accessible and electronically favorable for this substitution.

-

Esterification: Conversion of the resulting 5-isopropyl-2,4-dihydroxybenzoic acid to its methyl ester via Fischer-Speier esterification, using methanol in the presence of an acid catalyst like sulfuric acid.

This multi-step process highlights the direct synthetic lineage from the basic dihydroxybenzoic acid to the target ester.

Caption: Proposed synthetic pathway from Resorcinol to the target ester.

Comparative Functional Analysis

The transformation from a hydrophilic carboxylic acid to a more lipophilic ester has profound functional implications.

-